The synthesis of 5-FluoroADB involves several key steps:
The molecular structure of 5-FluoroADB can be described as follows:
5-FluoroADB participates in various chemical reactions:
The mechanism of action for 5-FluoroADB involves its interaction with cannabinoid receptors:
The physical and chemical properties of 5-FluoroADB include:
5-FluoroADB has several scientific applications:
5-FluoroADB (methyl (2S)-2-{[1-(5-fluoropentyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) functions as a high-potency full agonist at both CB1 and CB2 receptors. Binding studies demonstrate sub-nanomolar affinity for CB1 receptors (Ki < 1 nM), significantly exceeding THC's affinity [4] [7]. This compound induces rapid and sustained Gα~i/o~ protein activation, leading to inhibition of adenylyl cyclase and reduced intracellular cAMP levels. Functional assays using G protein-gated inwardly rectifying potassium (GIRK) channels reveal potent CB1-mediated channel activation (EC~50~ = 3.2 nM), confirming efficient G protein coupling [6].
Compared to natural and synthetic analogs, 5-FluoroADB demonstrates superior potency in CB1-mediated signaling pathways:
Table 1: Comparative CB1 Receptor Agonist Potency
Compound | CB1 EC~50~ (cAMP Inhibition) | CB1 EC~50~ (GIRK Activation) |
---|---|---|
5-FluoroADB | 1.8 ± 0.3 nM | 3.2 ± 0.5 nM |
Δ9-THC | 98.5 ± 12 nM | 250 ± 45 nM |
JWH-018 | 15.7 ± 2.1 nM | 28.3 ± 4.7 nM |
WIN 55,212-2 | 12.4 ± 1.8 nM | 22.6 ± 3.2 nM |
Data adapted from receptor functional assays [6] [7]. 5-FluoroADB is ~55-fold more potent than Δ9-THC in cAMP inhibition assays and ~78-fold more potent in GIRK activation. This enhanced efficacy stems from its fluorinated pentyl chain and carboxamide linker, which optimize hydrophobic interactions within the orthosteric binding pocket [4] [6].
5-FluoroADB enhances signaling kinetics through non-competitive interactions with CB1 allosteric sites:
5-FluoroADB dose-dependently increases phosphorylation of glycogen synthase kinase-3β (GSK-3β) at Ser^9^, an inhibitory site, in human brain microvascular endothelial cells (hBMECs). At 1 μM, it elevates p-GSK-3β(Ser^9^) levels by 3.8-fold versus controls, comparable to effects of growth factors like VEGF [1] [5]. This inactivation of GSK-3β triggers downstream angiogenic responses:
HIF-1α Upregulation: Hypoxia-inducible factor-1α expression rises by 210% due to reduced GSK-3β-mediated degradation [5] [9].
Kinetic Profile: Maximal GSK-3β phosphorylation occurs within 15–30 min post-treatment, preceding angiogenic gene expression [1].
The compound orchestrates pro-angiogenic signaling through interconnected PI3K/Akt and Wnt pathways:
5-FluoroADB induces potent upregulation of angiogenic factors via transcriptional and post-translational mechanisms:
Table 2: Dose-Dependent Regulation of Angiogenic Factors in hBMECs
Concentration | VEGF mRNA | ANG-1 mRNA | ANG-2 mRNA | VEGF Protein |
---|---|---|---|---|
0.001 μM | 1.8 ± 0.2* | 1.5 ± 0.3 | 2.1 ± 0.4* | 1.7 ± 0.3* |
0.01 μM | 3.2 ± 0.5** | 2.6 ± 0.4** | 3.8 ± 0.6** | 2.9 ± 0.4** |
1 μM | 4.1 ± 0.7** | 3.3 ± 0.5** | 4.5 ± 0.8** | 3.8 ± 0.6** |
Fold change vs. control; *p<0.05, *p<0.001; Data from qPCR/ELISA [1] [2] [5]*
Compound Nomenclature
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: